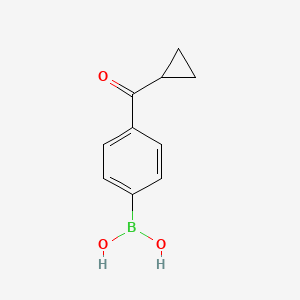

4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID

Descripción

4-(Cyclopropylcarbonyl)phenylboronic acid is a boronic acid derivative featuring a cyclopropylcarbonyl substituent at the para position of the phenyl ring. The cyclopropyl group introduces significant steric and electronic effects due to its strained three-membered ring structure, while the carbonyl group enhances electron-withdrawing properties. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals like palladium . This compound (CAS: 1256346-28-7) is structurally related to intermediates used in pharmaceutical research, such as cystic fibrosis therapeutics and EP4 receptor antagonists .

Propiedades

IUPAC Name |

[4-(cyclopropanecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIROHRLGTDEXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681886 | |

| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959861-28-0 | |

| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation via Metalation and Electrophilic Borylation

Step 1: Synthesis of 4-bromo(cyclopropylcarbonyl)benzene

The precursor aryl bromide bearing the cyclopropylcarbonyl substituent at the para position is synthesized by Friedel-Crafts acylation or other carbonylation methods on bromobenzene derivatives.

Step 2: Halogen-metal exchange

Treatment of 4-bromo(cyclopropylcarbonyl)benzene with n-butyllithium (n-BuLi) at low temperature (-78 °C) generates the corresponding aryllithium intermediate.

Step 3: Quenching with trialkyl borate

The aryllithium is reacted with trimethyl borate or triisopropyl borate at low temperature, followed by acidic workup to afford the boronic acid.

This approach benefits from the high regioselectivity of metalation and allows for the introduction of the sensitive cyclopropylcarbonyl group before borylation, minimizing side reactions.

Palladium-Catalyzed Miyaura Borylation

Substrate: 4-bromo(cyclopropylcarbonyl)benzene

Catalyst system: Pd(dppf)Cl2 or Pd(OAc)2 with suitable phosphine ligands

Boron source: Bis(pinacolato)diboron (B2pin2)

Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3)

Solvent: Dioxane or DMF

Conditions: Heating at 80–110 °C under inert atmosphere

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B2pin2, and reductive elimination to give the pinacol boronate ester intermediate. Subsequent hydrolysis under acidic conditions yields the free boronic acid. This method is tolerant of various functional groups, including ketones, and is scalable.

Purification and Characterization

The crude boronic acid is typically purified by recrystallization from suitable solvents such as ethanol/water mixtures or by chromatography.

Characterization includes NMR spectroscopy (^1H, ^13C, ^11B), mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Representative Synthetic Conditions for 4-(Cyclopropylcarbonyl)phenylboronic Acid

| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Metalation + Borylation | 4-bromo(cyclopropylcarbonyl)benzene | n-BuLi, trimethyl borate, acidic workup | -78 °C to RT, inert atmosphere | 60–75 | Sensitive to moisture, low temperature |

| Pd-Catalyzed Miyaura Borylation | 4-bromo(cyclopropylcarbonyl)benzene | Pd(dppf)Cl2, B2pin2, KOAc, dioxane | 80–110 °C, inert atmosphere | 70–85 | Scalable, functional group tolerant |

Research Findings and Notes

Electron-withdrawing groups such as cyclopropylcarbonyl influence the acidity (pKa) and stability of the boronic acid. The presence of such groups can lower the pKa, affecting solubility and reactivity in downstream applications.

The cyclopropylcarbonyl substituent is stable under the borylation conditions, allowing for direct functionalization without protecting group strategies.

Alternative methods involving direct carboxamidation or amidation of boronic acids have been explored but are less common for this specific compound.

The choice of base and ligand in Pd-catalyzed borylation significantly affects the yield and purity, with bulky phosphine ligands improving catalyst stability and turnover.

Análisis De Reacciones Químicas

Types of Reactions: 4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene.

Major Products:

Phenols: from oxidation.

Alcohols: from reduction.

Biaryl compounds: from Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 4-(cyclopropylcarbonyl)phenylboronic acid is in organic synthesis, particularly as a reagent in cross-coupling reactions. It is used to synthesize complex organic molecules through:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the cyclopropylcarbonyl group enhances the reactivity and selectivity of the boronic acid .

- Palladium-Catalyzed Reactions : The compound can act as a ligand in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The unique properties of 4-(cyclopropylcarbonyl)phenylboronic acid have led to its exploration in medicinal chemistry:

- Targeting Cancer Cells : Research indicates that boronic acids can inhibit specific enzymes involved in cancer cell proliferation. The cyclopropylcarbonyl moiety may enhance the binding affinity to target proteins, making it a candidate for developing new anticancer drugs .

- Drug Delivery Systems : Boronic acids are utilized in designing drug delivery systems that exploit their ability to form complexes with biomolecules. For instance, they can be used to improve the cellular uptake of therapeutic agents by modifying their surface properties .

Biochemical Applications

4-(Cyclopropylcarbonyl)phenylboronic acid is also significant in biochemical applications:

- Sensing and Detection : The compound's ability to form stable complexes with diols makes it useful for designing sensors that detect specific biomolecules, such as glucose and polysaccharides. This application is particularly relevant for monitoring diabetic conditions .

- Enzyme Inhibition : Due to its structural properties, this boronic acid can inhibit enzymes that play crucial roles in metabolic pathways. This characteristic is being investigated for potential therapeutic interventions .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This reactivity is exploited in various chemical and biological applications, including enzyme inhibition and molecular recognition .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

2.1.1. Electronic Effects

- 4-Acetylphenylboronic Acid (CAS: 149104-90-5) : The acetyl group (-COCH₃) is less electron-withdrawing than cyclopropylcarbonyl but still enhances electrophilicity at the boron center. This compound is widely used in cross-coupling reactions for drug synthesis .

- 4-(Methylsulfonyl)phenylboronic Acid (CAS: 149104-88-1) : The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, increasing the acidity of the boronic acid (lower pKa) and accelerating coupling reactions .

- 4-Chlorophenylboronic Acid : The chloro substituent (-Cl) provides moderate electron withdrawal, balancing reactivity and stability in aqueous conditions .

2.1.2. Steric Effects

- 4-Biphenylboronic Acid : The biphenyl group introduces steric hindrance, reducing reactivity in couplings but improving stability for long-term storage .

- 4-(N-Methoxy-N-methylcarbamoyl)phenylboronic Acid (CAS: 913835-85-5) : The carbamoyl group (-CON(OMe)Me) adds moderate bulk, making it suitable for targeted drug delivery systems .

Structural and Functional Comparison

Solubility and Stability

- Polar Substituents : Carboxylic acid (4-Carboxyphenylboronic acid) and carbamoyl groups improve water solubility, critical for biomedical applications .

- Hydrophobic Substituents : Cyclopropyl and biphenyl groups enhance lipid solubility, favoring blood-brain barrier penetration in CNS drug candidates .

- Pinacol Esters: Derivatives like 4-(1-Methylsulfonylaminocyclopropyl)phenylboronic acid pinacol ester (CAS: N/A) improve stability for storage and handling .

Actividad Biológica

4-(Cyclopropylcarbonyl)phenylboronic acid is a derivative of phenylboronic acid, known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential applications in cancer therapy and as an antibacterial agent. This article reviews the biological activity of 4-(cyclopropylcarbonyl)phenylboronic acid, highlighting its mechanisms of action, efficacy in various biological contexts, and structure-activity relationships.

The biological activity of boronic acids, including 4-(cyclopropylcarbonyl)phenylboronic acid, is primarily attributed to their ability to interact with biomolecules such as enzymes and receptors. The following mechanisms are particularly relevant:

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine β-lactamases (SBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. Studies have demonstrated that derivatives can effectively inhibit class A and class C SBLs, restoring the efficacy of antibiotics like meropenem against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Antiproliferative Activity : Research indicates that phenylboronic acid derivatives exhibit significant antiproliferative effects on various cancer cell lines. The mechanism involves cell cycle arrest and induction of apoptosis, particularly through the activation of caspase pathways .

Antibacterial Activity

Studies have shown that 4-(cyclopropylcarbonyl)phenylboronic acid exhibits notable antibacterial properties. The compound has been tested against clinical strains of bacteria, demonstrating a synergistic effect when combined with β-lactam antibiotics. For instance, in combination with meropenem, it significantly reduced the fractional inhibitory concentration index (FICI), indicating enhanced bacterial susceptibility .

| Compound | Target Strain | FICI Value | Synergistic Effect |

|---|---|---|---|

| 4-(Cyclopropylcarbonyl)phenylboronic acid | Klebsiella pneumoniae (KPC-2) | < 0.5 | Yes |

| 4-(Cyclopropylcarbonyl)phenylboronic acid | Pseudomonas aeruginosa (AmpC) | ~0.5 | Moderate |

Anticancer Activity

The anticancer potential of 4-(cyclopropylcarbonyl)phenylboronic acid has been explored through various in vitro studies. The compound was evaluated for its ability to inhibit cell proliferation across multiple cancer cell lines, including ovarian and lung cancer cells.

- Cell Lines Tested : A2780 (ovarian), A549 (lung), MV-4-11 (leukemia)

- Methods : Sulforhodamine B (SRB) assay and MTT assay were used to assess cell viability after treatment.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| A2780 | 18.3 | G2/M Arrest, Apoptosis Induction |

| A549 | 44.6 | Moderate Proliferation Inhibition |

In these studies, the compound was found to induce significant apoptosis through caspase-3 activation and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that modifications to the boronic acid moiety can significantly impact biological activity. For example:

- Cyclopropyl Group : The presence of the cyclopropyl group enhances the lipophilicity and binding affinity to target enzymes.

- Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring lead to different levels of potency against bacterial strains and cancer cells.

Case Studies

- Antibacterial Efficacy : A study investigated the effectiveness of 4-(cyclopropylcarbonyl)phenylboronic acid against multi-drug resistant Klebsiella pneumoniae. The results indicated that when used in conjunction with meropenem, it restored antibiotic sensitivity in resistant strains.

- Cancer Cell Line Studies : In vitro experiments on ovarian cancer cells showed that treatment with 4-(cyclopropylcarbonyl)phenylboronic acid resulted in a significant decrease in cell viability and induced apoptosis through caspase pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(cyclopropylcarbonyl)phenylboronic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling between a cyclopropylcarbonyl-substituted aryl halide and a boronic acid precursor. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous solvents (THF or dioxane) .

- Purification via recrystallization or column chromatography, monitored by HPLC (>97% purity threshold) .

- Purity validation using NMR (¹H/¹³C) and mass spectrometry to confirm molecular weight (expected ~207–214 g/mol based on analogs) .

Q. What safety protocols are critical for handling 4-(cyclopropylcarbonyl)phenylboronic acid in the lab?

- Methodological Answer :

- Skin/eye protection : Use nitrile gloves (inspected for integrity) and safety goggles. Avoid direct contact, as boronic acids may hydrolyze to release boric acid .

- Respiratory protection : Use fume hoods when handling powders to avoid inhalation; monitor airborne concentrations with real-time sensors .

- Decontamination : Immediate washing with water for skin contact and ethanol for equipment cleanup. Store in airtight containers at 2–8°C to prevent moisture-induced degradation .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer :

- Conduct pH-dependent stability assays using UV-Vis spectroscopy (200–400 nm range) to track boronic acid/ester equilibria.

- Monitor decomposition products (e.g., boric oxide, CO/CO₂) via FTIR or GC-MS in acidic (pH <3) or basic (pH >10) conditions .

- Compare results with analogs like 4-carboxyphenylboronic acid, which decomposes above 220°C .

Advanced Research Questions

Q. How does the cyclopropylcarbonyl group influence Suzuki-Miyaura coupling efficiency compared to other substituents?

- Methodological Answer :

- Perform kinetic studies using model aryl halides (e.g., 4-bromobenzaldehyde) and compare reaction rates via LC-MS.

- The electron-withdrawing cyclopropylcarbonyl group may reduce boron reactivity; optimize with additives like KF to enhance transmetallation .

- Reference data from 4-phenoxyphenylboronic acid (reactivity ~80% yield under similar conditions) .

Q. What strategies mitigate boronic acid self-condensation during bioconjugation or polymer synthesis?

- Methodological Answer :

- Use protic solvents (e.g., water/THF mixtures) to suppress anhydride formation.

- Introduce protecting groups (e.g., pinacol ester) temporarily, then deprotect post-conjugation .

- Monitor dimerization via dynamic light scattering (DLS) or MALDI-TOF for polymer conjugates .

Q. Can this compound act as a protease inhibitor in antiviral drug discovery?

- Methodological Answer :

- Test inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) using fluorescence resonance energy transfer (FRET) assays.

- Compare IC₅₀ values with carboxyphenylboronic acid derivatives, which show moderate inhibition (IC₅₀ ~10 μM) .

- Evaluate cytotoxicity in Vero E6 cells via MTT assay to ensure selectivity .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points for boronic acid derivatives: How to resolve?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.